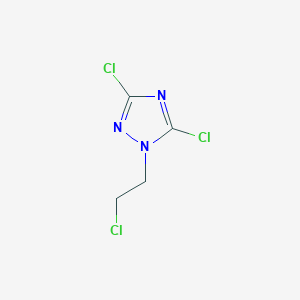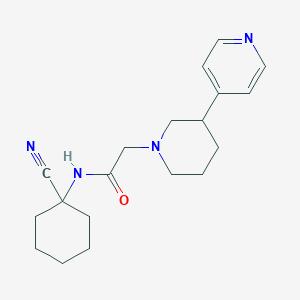![molecular formula C15H11Cl2N3O2 B2542773 3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one CAS No. 648859-11-4](/img/structure/B2542773.png)
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one, often referred to as compound 1 , is a synthetic organic compound. Its chemical structure consists of a quinazolinone core with an amino group at position 3 and a dichlorophenoxy methyl group at position 2. The compound’s molecular formula is C₁₄H₁₀Cl₂N₂O₂ .
Synthesis Analysis
The synthesis of compound 1 involves several steps. Researchers have designed and synthesized a series of 2,3-disubstituted quinazolinone derivatives and a [1,2,4]triazino[2,3-c]quinazolinone . These derivatives incorporate pharmacophoric elements associated with anticonvulsant drugs. The synthetic route likely includes chlorination, cyclization, and subsequent functionalization to introduce the amino group .
Molecular Structure Analysis
- Dichlorophenoxy Methyl Group : Attached to the second carbon, this moiety likely influences the compound’s lipophilicity and binding affinity .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Research has focused on synthesizing derivatives of dihydroquinazolinone, like 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, exhibiting antimicrobial activities against various microorganisms (Bektaş et al., 2007).
- Thioglycolic Amino Acid Derivatives : The interaction of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with sodium thioglycolate produced compounds with significant antimicrobial activities (Atta, 1994).
Anticonvulsant Activity
- Novel 3-aminoquinazolines Synthesis : The development of novel 3-aminoquinazolines for potential anticonvulsant activity is a key area of research. These compounds have been evaluated for effectiveness in anticonvulsant models (Tita & Kornet, 1988).
- Thioxoquinazolinone Derivatives : A series of thioxoquinazolinone derivatives have been synthesized and evaluated for their anticonvulsant activities. Certain compounds demonstrated potent anticonvulsant effects (Rajasekaran et al., 2013).
Chemical Synthesis and Alkylation
- Synthesis and Alkylation Studies : Research in quinazoline chemistry includes the synthesis and alkylation of dihydroquinazolines, contributing to a better understanding of their chemical properties (Gromachevskaya et al., 2017).
Antiparasitic Activities
- Evaluation of Enantiomers : Studies on the antiparasitic activities of 8-aminoquinolines, a class that includes derivatives of dihydroquinazolinone, have revealed significant efficacy against various parasites, with attention to their hematological toxicities (Nanayakkara et al., 2008).
Antitubercular, Anti-HIV, and Antibacterial Agents
- Novel Carboxamidines Synthesis : Synthesis of novel quinazolinone derivatives, including 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines, has been explored for their potential as AntiHIV, antitubercular, and antibacterial agents (Sulthana M.T et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-amino-2-[(2,4-dichlorophenoxy)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2/c16-9-5-6-13(11(17)7-9)22-8-14-19-12-4-2-1-3-10(12)15(21)20(14)18/h1-7H,8,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCNQFAVPAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)COC3=C(C=C(C=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)
![methyl 2-[[(E)-2-cyano-3-[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2542691.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)


![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2542701.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2542705.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2542706.png)


![Benzyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate](/img/structure/B2542709.png)
![8-Fluoro-7-methoxy-2H-benzo[d][1,3]oxazine-2,4(1H)-dione](/img/structure/B2542710.png)
